Acetophenone, 4'-(butylthio)-2-(1-imidazolyl)-
Description
The compound Acetophenone, 4'-(butylthio)-2-(1-imidazolyl)- is a substituted acetophenone derivative featuring a butylthio (-S-C₄H₉) group at the 4'-position of the phenyl ring and a 1-imidazolyl moiety at the 2-position. This structure combines aromatic, sulfur-containing, and nitrogen-rich heterocyclic components, which are critical for its physicochemical and biological properties.
Properties
CAS No. |
73932-15-7 |
|---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(4-butylsulfanylphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-10-19-14-6-4-13(5-7-14)15(18)11-17-9-8-16-12-17/h4-9,12H,2-3,10-11H2,1H3 |
InChI Key |
GSPCMLVRSLMQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, which is then subjected to a series of reactions to introduce the butylthio and imidazolyl groups.
Reaction Conditions: The introduction of the butylthio group can be achieved through a nucleophilic substitution reaction using butylthiol and a suitable base. The imidazolyl group is introduced via a condensation reaction with imidazole under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification methods to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group of acetophenone to an alcohol.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- The butylthio group in the target compound introduces sulfur, increasing molecular weight (vs. C₁₁H₁₀N₂O in simpler analogs) and lipophilicity, which may improve membrane permeability in antimicrobial applications .
- Compared to 4'-phenethyl analogs (e.g., NCATS compound), the butylthio group’s shorter chain length and sulfur atom could alter metabolic stability and cytochrome P450 interactions .
- Triazole-benzimidazole hybrids (e.g., compounds 5a–5s) lack sulfur but incorporate additional nitrogen-rich rings, which may enhance DNA intercalation or enzyme inhibition .
Physicochemical Properties
- Solubility : The butylthio group’s hydrophobicity likely reduces aqueous solubility compared to hydroxyl or carboxyl-substituted analogs (e.g., 3-oxolanecarboxylic acid derivatives in ) .
- Molecular Weight and Reactivity: The target compound’s higher molecular weight (estimated ~264 g/mol) vs. 186 g/mol for 4'-(1-imidazolyl)acetophenone may slow diffusion kinetics but improve binding avidity .
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